シアン尿酸-13C3

概要

説明

(2,4,6-13C3)1,3,5-triazinane-2,4,6-trione is a stable isotope-labeled compound, where three carbon atoms are replaced with carbon-13 isotopesThis compound is primarily used in scientific research to trace chemical reactions and metabolic pathways due to its unique isotopic labeling .

科学的研究の応用

(2,4,6-13C3)1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research:

作用機序

Target of Action

Cyanuric Acid-13C3 is a stable isotope of cyanuric acid, containing three carbon-13 atoms . It is primarily used as a tracer in various experiments, particularly in studies involving the tracking of chemical reactions or metabolic pathways . The primary targets of Cyanuric Acid-13C3 are the molecules involved in these reactions or pathways. By incorporating into these target molecules, it allows scientists to monitor their fate and interactions within biological or chemical systems .

Mode of Action

The mode of action of Cyanuric Acid-13C3 involves its incorporation into target molecules. This incorporation enables the tracking of chemical reactions or metabolic pathways . The compound interacts with its targets by replacing the regular carbon atoms with its carbon-13 atoms. This results in changes in the molecular weight of the target molecules, which can be detected and measured using mass spectrometry .

Biochemical Pathways

The specific biochemical pathways affected by Cyanuric Acid-13C3 depend on the nature of the experiment in which it is used. As a tracer, it can be used to study a wide variety of biochemical pathways. For example, in studies involving the gut microbiome, Cyanuric Acid-13C3 has been used to track the metabolism of complex carbohydrates into short-chain fatty acids .

Pharmacokinetics

The use of stable isotopes like cyanuric acid-13c3 in drug development has gained attention due to their potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of Cyanuric Acid-13C3’s action is the generation of detectable changes in the molecular weight of the target molecules. These changes can provide valuable insights into the behavior and transformation of specific compounds in various biological or chemical systems .

Action Environment

The action, efficacy, and stability of Cyanuric Acid-13C3 can be influenced by various environmental factors. For instance, the storage conditions can affect its stability . Furthermore, the biological environment in which it is used (eg, the specific organism or cell type) can influence its action and efficacy.

生化学分析

Biochemical Properties

Cyanuric Acid-13C3 participates in various metabolic processes and chemical reactions . Its mechanism of action involves the substitution of carbon-12 atoms with carbon-13 atoms, leading to the production of labeled molecules that can be tracked during the drug development process .

Cellular Effects

It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Molecular Mechanism

The molecular mechanism of Cyanuric Acid-13C3 involves the substitution of carbon-12 atoms with carbon-13 atoms . This leads to the production of labeled molecules that can be tracked during the drug development process .

Temporal Effects in Laboratory Settings

It is known that stable isotopes like Cyanuric Acid-13C3 are used as tracers in various experiments, particularly in studies involving the tracking of chemical reactions or metabolic pathways .

Dosage Effects in Animal Models

It is known that stable isotopes like Cyanuric Acid-13C3 are used as tracers in various experiments, particularly in studies involving the tracking of chemical reactions or metabolic pathways .

Metabolic Pathways

Cyanuric Acid-13C3 is involved in various metabolic processes and chemical reactions . Its mechanism of action involves the substitution of carbon-12 atoms with carbon-13 atoms, leading to the production of labeled molecules that can be tracked during the drug development process .

Transport and Distribution

It is known that stable isotopes like Cyanuric Acid-13C3 are used as tracers in various experiments, particularly in studies involving the tracking of chemical reactions or metabolic pathways .

Subcellular Localization

It is known that stable isotopes like Cyanuric Acid-13C3 are used as tracers in various experiments, particularly in studies involving the tracking of chemical reactions or metabolic pathways .

準備方法

Synthetic Routes and Reaction Conditions: (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione can be synthesized by heating and reacting 13C-labeled cyanic acid. The process involves the initial synthesis of 13C-labeled cyanic acid, which is then heated and reacted with an appropriate amount of cyanuric acid to obtain the labeled compound .

Industrial Production Methods: In an industrial setting, the production of cyanuric acid-13C3 follows a similar approach but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The process typically involves the use of specialized equipment to handle the isotopic materials safely and efficiently .

化学反応の分析

Types of Reactions: (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced, although this is less common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various reagents, including halogens and nucleophiles, can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazine derivatives, while substitution reactions can produce a variety of substituted triazines .

類似化合物との比較

(2,4,6-13C3)1,3,5-triazinane-2,4,6-trione,15N3: This compound is labeled with both carbon-13 and nitrogen-15 isotopes and is used for similar research purposes.

Melamine-13C3: Another stable isotope-labeled compound used in tracing chemical reactions and metabolic pathways.

Uniqueness: (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione is unique due to its specific isotopic labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its ability to provide detailed information about the movement and chemical environment of carbon atoms sets it apart from other similar compounds .

生物活性

(2,4,6-13C3)1,3,5-triazinane-2,4,6-trione, commonly known as cyanuric acid-13C3, is a stable isotope-labeled compound utilized primarily in scientific research. This compound is significant for its applications in tracing chemical reactions and metabolic pathways due to its unique isotopic labeling. This article explores its biological activity based on various research findings and case studies.

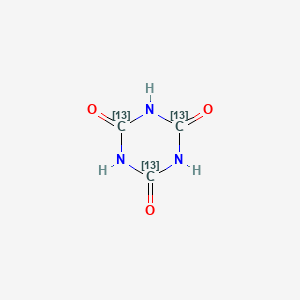

- IUPAC Name : (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione

- Molecular Weight : 132.05 g/mol

- CAS Number : 201996-37-4

- Structure :

Metabolic Tracing

Cyanuric acid-13C3 is extensively used in metabolic studies to trace the pathways of carbon atoms within biological systems. Its isotopic labeling allows researchers to monitor the incorporation of carbon into various metabolites. Studies have demonstrated that this compound can effectively track the metabolism of pharmaceuticals and other organic compounds in living organisms.

Applications in Drug Metabolism Studies

Research indicates that cyanuric acid-13C3 plays a crucial role in understanding drug interactions and metabolism. For instance:

- Case Study : A study investigated the metabolic pathway of a new pharmaceutical agent using cyanuric acid-13C3 as a tracer. The results showed that the compound provided clear insights into the biotransformation processes occurring in liver cells.

Toxicological Assessments

Due to its stable isotopic nature, cyanuric acid-13C3 is also employed in toxicological assessments. It helps in evaluating the safety profiles of various chemicals by tracing their metabolic fate and potential accumulation in biological tissues .

Comparative Analysis with Similar Compounds

| Compound Name | Isotopic Labeling | Primary Use |

|---|---|---|

| (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione | Carbon-13 | Metabolic tracing |

| (2,4,6-15N3)1,3,5-triazinane-2,4,6-trione | Nitrogen-15 | Similar metabolic studies |

| Melamine-13C3 | Carbon-13 | Tracing chemical reactions |

Research Findings

Recent studies have highlighted the versatility of cyanuric acid-13C3 in various fields:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : The compound serves as a standard for NMR spectroscopy to analyze carbon atom behavior in complex mixtures.

- Environmental Studies : It is used to assess the environmental fate of contaminants by tracing their movement through different biological systems .

特性

IUPAC Name |

(2,4,6-13C3)1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSLODLOARCGLH-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C]1(=O)N[13C](=O)N[13C](=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675782 | |

| Record name | (~13~C_3_)-1,3,5-Triazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201996-37-4 | |

| Record name | (~13~C_3_)-1,3,5-Triazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,3,5]Triazine-2,4,6-triol-2,4,6-13C3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the purpose of using Cyanuric acid-13C3 in the analysis of cyanuric acid in whey powder?

A: Cyanuric acid-13C3 (¹³C₃, ¹⁵N₃-CYA), an isotope-labeled version of cyanuric acid, serves as an internal standard in the described method []. Its use helps correct for matrix effects during analysis. Matrix effects occur when other components in the sample (whey powder in this case) interfere with the ionization and detection of the target analyte (cyanuric acid) during mass spectrometry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。